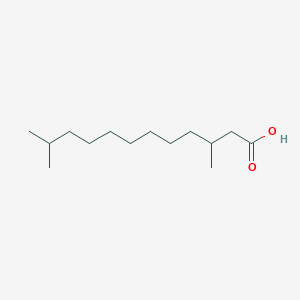![molecular formula C18H19F2NO B12558729 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine CAS No. 194083-76-6](/img/structure/B12558729.png)
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a bis(4-fluorophenyl)methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine typically involves the reaction of azetidine with 2-[bis(4-fluorophenyl)methoxy]ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the bis(4-fluorophenyl)methoxyethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in organic solvents like dichloromethane.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine involves its interaction with specific molecular targets and pathways. The bis(4-fluorophenyl)methoxyethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The azetidine ring may also contribute to the compound’s overall biological activity by affecting its three-dimensional structure and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Similar to azetidines, aziridines are three-membered nitrogen-containing rings that can undergo similar chemical reactions and have comparable applications.
Pyrrolidines: These are five-membered nitrogen-containing rings that are widely used in medicinal chemistry and have similar structural features to azetidines.
Uniqueness
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine is unique due to the presence of the bis(4-fluorophenyl)methoxyethyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability, binding affinity, and overall activity, making it a valuable compound for various applications.
Properties
CAS No. |
194083-76-6 |
|---|---|
Molecular Formula |
C18H19F2NO |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]azetidine |
InChI |
InChI=1S/C18H19F2NO/c19-16-6-2-14(3-7-16)18(15-4-8-17(20)9-5-15)22-13-12-21-10-1-11-21/h2-9,18H,1,10-13H2 |
InChI Key |
ZAJUEJBFBZQGAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
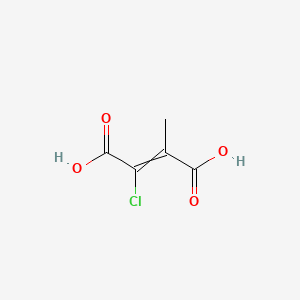
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)


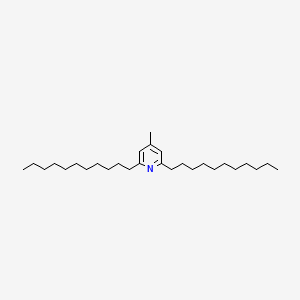
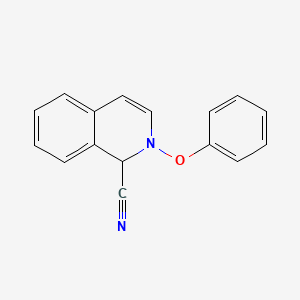
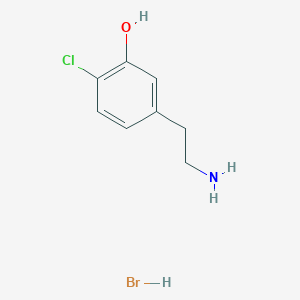
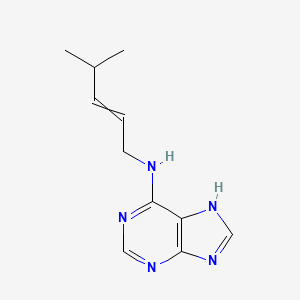


![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
